molecular formula C14H11ClN2O2S B2954069 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide CAS No. 1645380-82-0

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide

Cat. No. B2954069
CAS RN: 1645380-82-0
M. Wt: 306.76
InChI Key: PNGUOQZSHMMMHV-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Chemical Reactions Analysis

Thiophene derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory and Anti-Psychotic Applications

Thiophene derivatives, such as 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide , have been reported to possess a wide range of therapeutic properties. They are particularly effective in anti-inflammatory and anti-psychotic treatments . The compound’s ability to modulate biological pathways can be harnessed to develop new medications that target specific inflammatory responses or mental health conditions.

Antimicrobial and Antifungal Agents

The structural moiety of thiophene is known to contribute to antimicrobial and antifungal efficacy. This makes 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide a potential candidate for the development of new antimicrobial and antifungal agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .

Antioxidant Properties

Compounds containing thiophene rings have shown significant antioxidant properties. This suggests that 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide could be explored for its potential to protect cells from oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders .

Anti-Cancer Research

Thiophene derivatives are recognized for their anti-cancer properties. The compound could be investigated for its efficacy in inhibiting cancer cell growth and inducing apoptosis, providing a new avenue for cancer treatment research .

Kinase Inhibition

Kinases play a crucial role in signal transduction and cell regulation. Thiophene compounds have been identified as potent kinase inhibitors. Therefore, 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide may serve as a lead compound in the design of new drugs targeting kinases involved in various diseases .

Anti-Tobacco Mosaic Virus (TMV) Activity

Research has indicated that thiophene derivatives can act against the tobacco mosaic virus (TMV), which causes significant crop damage. The subject compound could be synthesized and tested for its potential TMV inhibitory activity, offering a novel approach to plant virus control .

properties

IUPAC Name

4-chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-19-13-6-9(2-3-11(13)15)14(18)17-12(7-16)10-4-5-20-8-10/h2-6,8,12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUOQZSHMMMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC(C#N)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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